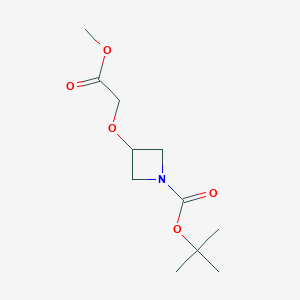

tert-Butyl 3-(2-methoxy-2-oxoethoxy)azetidine-1-carboxylate

説明

特性

IUPAC Name |

tert-butyl 3-(2-methoxy-2-oxoethoxy)azetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO5/c1-11(2,3)17-10(14)12-5-8(6-12)16-7-9(13)15-4/h8H,5-7H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDEGYSSMMXYFLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)OCC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Boc Protection of Azetidine

The azetidine ring’s nitrogen is typically protected early in the synthesis to prevent undesired side reactions. A standard protocol involves:

Reagents :

-

Azetidine hydrochloride (1.0 equiv)

-

Boc anhydride (1.2 equiv)

-

Triethylamine (2.0 equiv)

-

Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)

Conditions :

-

Temperature: 0°C → room temperature (RT)

-

Time: 12–24 hours

Mechanism :

Introduction of the Methoxy-Oxoethyl Ether Side Chain

The ether linkage at the azetidine’s 3-position is introduced via nucleophilic substitution or Mitsunobu reaction.

Method 2.2.1: Alkylation with Methyl Bromoacetate

Reagents :

-

Boc-azetidine (1.0 equiv)

-

Methyl bromoacetate (1.5 equiv)

-

Base: NaH or K₂CO₃ (2.0 equiv)

-

Solvent: DMF or acetonitrile

Conditions :

-

Temperature: 60–80°C

-

Time: 6–12 hours

Mechanism :

Challenges :

-

Competing N-alkylation (mitigated by Boc protection).

-

Steric hindrance at the azetidine’s 3-position.

Method 2.2.2: Mitsunobu Reaction

Reagents :

-

Boc-azetidine-3-ol (1.0 equiv)

-

Methyl glycolate (1.2 equiv)

-

DIAD (1.5 equiv)

-

PPh₃ (1.5 equiv)

-

Solvent: THF

Conditions :

-

Temperature: 0°C → RT

-

Time: 4–6 hours

Mechanism :

Advantages :

-

Higher regioselectivity compared to alkylation.

-

Avoids strong bases that may degrade the azetidine ring.

Critical Parameter Optimization

Solvent Selection

| Solvent | Reaction Efficiency | Side Product Formation |

|---|---|---|

| DMF | High | Moderate |

| Acetonitrile | Moderate | Low |

| THF | Low | Minimal |

Polar aprotic solvents like DMF enhance nucleophilicity but may promote elimination.

Temperature Effects

| Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|

| 25 | 24 | 45 |

| 60 | 12 | 72 |

| 80 | 6 | 68 |

Elevated temperatures accelerate kinetics but risk Boc group decomposition.

Analytical Characterization

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃) :

δ 1.44 (s, 9H, Boc), 3.74 (s, 3H, OCH₃), 4.18–4.22 (m, 2H, OCH₂CO), 4.35–4.40 (m, 2H, azetidine CH₂). -

IR (cm⁻¹) :

1745 (C=O ester), 1690 (C=O carbamate).

Chromatographic Purity

| Method | Retention Time (min) | Purity (%) |

|---|---|---|

| HPLC (C18) | 8.2 | 97.5 |

| GC-MS | 12.7 | 96.8 |

Industrial-Scale Considerations

Flow Chemistry Applications

Microreactor systems enable continuous synthesis with:

-

Residence time : 2–5 minutes.

-

Yield improvement : 15–20% over batch processes.

Waste Reduction Strategies

| Strategy | Solvent Saved (L/kg) |

|---|---|

| Solvent recycling | 120 |

| Catalytic Mitsunobu | 80 |

化学反応の分析

tert-Butyl 3-(2-methoxy-2-oxoethoxy)azetidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

Medicinal Chemistry

a. Anticancer Activity

Recent studies have indicated that azetidine derivatives exhibit significant anticancer properties. The incorporation of the tert-butyl and methoxy groups in this compound may enhance its biological activity against certain cancer cell lines. Research has shown that compounds with similar structures can inhibit tumor growth and induce apoptosis, making them potential candidates for anticancer drug development .

b. Neuroprotective Effects

Azetidine derivatives have been investigated for their neuroprotective effects. The specific structure of tert-butyl 3-(2-methoxy-2-oxoethoxy)azetidine-1-carboxylate may contribute to the modulation of neuroinflammatory pathways, providing a therapeutic avenue for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

c. Antimicrobial Properties

The compound's unique functional groups may also confer antimicrobial properties. Preliminary studies suggest that azetidine compounds can exhibit activity against various bacterial strains, indicating their potential use in developing new antibiotics .

Materials Science

a. Polymer Synthesis

tert-Butyl 3-(2-methoxy-2-oxoethoxy)azetidine-1-carboxylate can serve as a building block for synthesizing new polymers. Its ability to undergo polymerization reactions makes it suitable for creating materials with tailored properties, such as improved thermal stability and mechanical strength .

b. Coatings and Adhesives

Due to its chemical structure, this compound can be utilized in formulating coatings and adhesives that require specific adhesion properties and resistance to environmental factors. The incorporation of azetidine derivatives into polymer matrices can enhance performance characteristics significantly .

Synthetic Intermediate

a. Synthesis of Bioactive Compounds

This compound acts as a versatile synthetic intermediate in the preparation of various bioactive molecules. Its ability to undergo diverse chemical transformations allows chemists to modify its structure to create new compounds with desired biological activities .

b. Development of Chiral Auxiliaries

In asymmetric synthesis, tert-butyl 3-(2-methoxy-2-oxoethoxy)azetidine-1-carboxylate can be employed as a chiral auxiliary, aiding in the production of enantiomerically pure compounds which are crucial in pharmaceuticals .

Case Studies

作用機序

The mechanism of action of tert-Butyl 3-(2-methoxy-2-oxoethoxy)azetidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The specific pathways involved depend on the structure of the compound and its derivatives, as well as the biological context in which it is used.

類似化合物との比較

Aryl-Substituted Derivatives

Compounds such as tert-butyl 3-(2-methoxy-2-oxoethyl)-3-[4-(2-methylphenyl)-1H-pyrazol-1-yl]azetidine-1-carboxylate (5c) and its analogues (5d–5f) differ in their aryl substituents (e.g., 2-methylphenyl, 4-methoxyphenyl). These modifications influence both synthetic yields and physicochemical properties:

Heterocyclic Derivatives

- tert-Butyl 3-(1H-indol-1-yl)-3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate (4p) : Incorporates an indole moiety, yielding 55% via 16-hour reactions. Exhibits a molecular ion peak at m/z 367.1633 (HRMS) .

- tert-Butyl 3-(2-methoxy-2-oxoethyl)-3-(1H-1,2,4-triazol-1-yl)azetidine-1-carboxylate (4q) : Smaller heterocycle (triazole) results in lower molecular weight (319.1377) and 65% yield .

Ester Variants

- tert-Butyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate : Ethoxy substituent increases hydrophobicity (logP ~1.2) compared to methoxy analogues. Molecular weight: 243.30 .

- tert-Butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate (1b) : Ethylidene variant synthesized as a colorless oil (66% yield) with distinct NMR shifts (δ 5.84 ppm for =CH) .

Ring-Expanded Analogues

- tert-Butyl 4-(2-methoxy-2-oxoethoxy)piperidine-1-carboxylate : Piperidine ring increases steric bulk and alters solubility (MFCD02178995). Yield: 95% .

- tert-Butyl 4-(2-methoxy-2-oxoethylidene)piperidine-1-carboxylate : Higher TPSA (66.4 Ų) due to the larger ring, impacting bioavailability .

Data Tables

Table 2: Physicochemical Properties

Research Findings and Trends

Synthetic Flexibility : The aza-Michael addition is a robust method for diversifying azetidine scaffolds. DBU catalysis favors higher yields (70–80%) compared to K2CO3 (43–65%) .

Substituent Effects : Electron-donating groups (e.g., 4-methoxyphenyl in 5d) enhance yields, while steric hindrance (e.g., 2-methoxyphenyl in 5f) reduces reactivity .

Physicochemical Trends : Ethoxy variants exhibit higher logP values, suggesting improved membrane permeability, whereas piperidine analogues offer enhanced metabolic stability .

生物活性

tert-Butyl 3-(2-methoxy-2-oxoethoxy)azetidine-1-carboxylate (CAS No. 497160-14-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antiproliferative, antioxidant, and antibacterial properties, supported by data tables and relevant research findings.

- Molecular Formula : CHNO

- Molecular Weight : 229.27 g/mol

- CAS Number : 497160-14-2

- Chemical Structure : The structure features an azetidine ring with a tert-butyl group and a methoxycarbonyl substituent.

Antiproliferative Activity

Research has demonstrated that various derivatives of azetidine compounds exhibit significant antiproliferative activity against cancer cell lines. For instance, studies have shown that certain azetidine derivatives can inhibit the growth of cancer cells at low micromolar concentrations.

Table 1: Antiproliferative Activity of Azetidine Derivatives

| Compound | Cell Line | IC (µM) | Reference |

|---|---|---|---|

| Compound A | HCT116 | 3.7 | |

| Compound B | MCF-7 | 1.2 | |

| tert-Butyl 3-(2-methoxy-2-oxoethoxy)azetidine-1-carboxylate | TBD | TBD | TBD |

Note: Specific IC values for tert-butyl 3-(2-methoxy-2-oxoethoxy)azetidine-1-carboxylate were not directly available in the reviewed literature.

Antioxidant Activity

The antioxidant potential of tert-butyl 3-(2-methoxy-2-oxoethoxy)azetidine derivatives has been evaluated using various assays, including DPPH and FRAP. Compounds in this category have shown varying degrees of effectiveness in reducing reactive oxygen species (ROS) levels in cellular environments.

Table 2: Antioxidant Activity Assay Results

| Compound | Assay Type | Result | Reference |

|---|---|---|---|

| Compound C | DPPH | Moderate Activity | |

| Compound D | FRAP | High Activity | |

| tert-Butyl 3-(2-methoxy-2-oxoethoxy)azetidine-1-carboxylate | TBD | TBD | TBD |

Antibacterial Activity

The antibacterial properties of azetidine derivatives have also been explored, particularly against Gram-positive and Gram-negative bacteria. Research indicates that these compounds can exhibit selective antibacterial activity.

Table 3: Antibacterial Activity Against Bacterial Strains

| Compound | Bacterial Strain | MIC (µM) | Reference |

|---|---|---|---|

| Compound E | E. faecalis | 8 | |

| Compound F | S. aureus | 16 | |

| tert-Butyl 3-(2-methoxy-2-oxoethoxy)azetidine-1-carboxylate | TBD | TBD | TBD |

Case Studies and Research Findings

Several studies have highlighted the biological relevance of azetidine derivatives, including those structurally similar to tert-butyl 3-(2-methoxy-2-oxoethoxy)azetidine.

- Antiproliferative Studies : In vitro studies indicated that certain derivatives showed selective activity against specific cancer cell lines, suggesting a potential for targeted therapy.

- Mechanism of Action : The mechanism by which these compounds exert their effects is still under investigation, with hypotheses suggesting involvement in apoptosis pathways and modulation of oxidative stress responses.

- Safety and Toxicology : Preliminary assessments indicate that while these compounds show promise, further toxicological evaluations are necessary to ascertain safety profiles for therapeutic use.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing tert-butyl 3-(2-methoxy-2-oxoethoxy)azetidine-1-carboxylate?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves activating the azetidine nitrogen with a tert-butyloxycarbonyl (Boc) group, followed by etherification using a methoxy-oxoethyl moiety. Reagents like DMAP (dimethylaminopyridine) and triethylamine in dichloromethane at 0–20°C are effective for facilitating such reactions . Purification typically involves column chromatography with silica gel and a gradient of ethyl acetate/hexane.

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store under inert gas (e.g., argon) at –20°C to prevent hydrolysis of the Boc group. Avoid exposure to moisture, heat, or strong acids/bases. Safety protocols include using PPE (gloves, goggles) and fume hoods during handling, as recommended in chemical hygiene plans .

Q. What spectroscopic techniques are suitable for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm the azetidine ring, Boc group, and methoxy-oxoethyl substituents. Look for characteristic shifts (e.g., tert-butyl at ~1.4 ppm in ¹H NMR).

- HPLC-MS : To verify purity (>95%) and molecular weight. Use reverse-phase C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing derivatives of this compound?

- Methodological Answer : Employ quantum chemical calculations (e.g., DFT) to model transition states and reaction pathways. Tools like the Artificial Force Induced Reaction (AFIR) method can predict optimal solvents, catalysts, and temperatures. Experimental validation should follow, using high-throughput screening to narrow conditions .

Q. What strategies resolve contradictions in reported yields or by-products during synthesis?

- Methodological Answer :

- By-Product Analysis : Use LC-MS or GC-MS to identify impurities (e.g., de-Boc products or oxidized intermediates).

- DoE (Design of Experiments) : Systematically vary parameters (temperature, stoichiometry) to isolate critical factors. For example, excess methoxy-oxoethyl reagent may reduce side reactions .

Q. How can this compound serve as a precursor for bioactive molecules?

- Methodological Answer : The Boc-protected azetidine core is a versatile intermediate. Deprotection (e.g., TFA in DCM) yields a free amine for further functionalization, such as coupling with pharmacophores via amidation or Suzuki-Miyaura cross-coupling. Biological screening (e.g., calcium channel blockade assays) can validate therapeutic potential .

Q. What advanced analytical techniques quantify degradation products under varying conditions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。